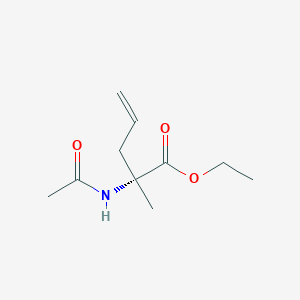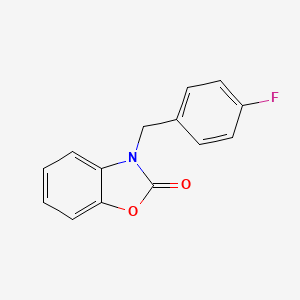
3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichlorobenzaldehyde and 3-methoxy-4-methylphenol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, such as using sulfuric acid or hydrochloric acid, to form the benzopyran ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The synthesis is carried out in batch reactors where the reactants are mixed and allowed to react for a specified period. The product is then isolated and purified.
Continuous Flow Reactors: In continuous flow reactors, the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: A structurally similar compound with different functional groups.
3,6-Dichloro-4H-1-benzopyran-4-one: Lacks the methoxy and methyl groups present in the target compound.
2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one: Lacks the chlorine atoms present in the target compound.
Uniqueness
3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one is unique due to the presence of both chlorine atoms and methoxy and methyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
194164-30-2 |
|---|---|
Molecular Formula |
C17H12Cl2O3 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
3,6-dichloro-2-(3-methoxy-4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C17H12Cl2O3/c1-9-3-4-10(7-14(9)21-2)17-15(19)16(20)12-8-11(18)5-6-13(12)22-17/h3-8H,1-2H3 |
InChI Key |
CHTGVTGGMNMREN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


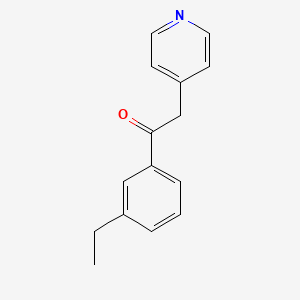
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)
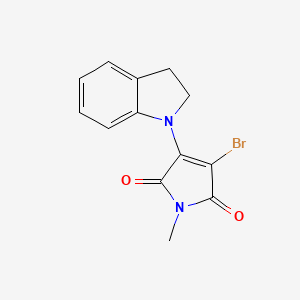
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)

![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)
![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)
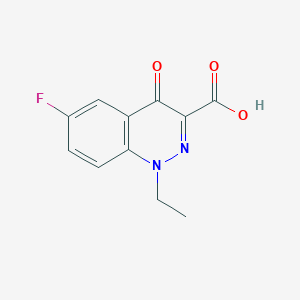
![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)
